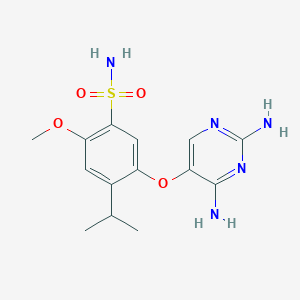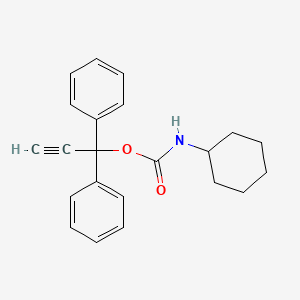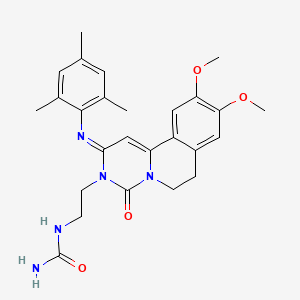
Gefapixant
Descripción general
Descripción
Gefapixant es un antagonista del receptor P2X3 de administración oral que ha demostrado eficacia y seguridad en el tratamiento de la tos crónica refractaria y la tos crónica inexplicable . Funciona reduciendo el reflejo de la tos en pacientes con tos crónica . This compound ha sido aprobado para su uso en Japón, Suiza y la Unión Europea para el tratamiento de la tos crónica .
Aplicaciones Científicas De Investigación
Gefapixant tiene una amplia gama de aplicaciones de investigación científica, entre las que se incluyen:
Química: Se utiliza como compuesto modelo para estudiar el antagonismo del receptor P2X3 y sus efectos sobre diversas vías bioquímicas.
Medicina: Se utiliza principalmente en ensayos clínicos para evaluar su eficacia y seguridad en el tratamiento de la tos crónica.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores P2X3.
Mecanismo De Acción
Gefapixant ejerce sus efectos antagonizando selectivamente los receptores P2X3, que son canales iónicos activados por ATP que se encuentran en las fibras C sensoriales del nervio vago en las vías respiratorias . Al bloquear estos receptores, this compound reduce el reflejo de la tos iniciado por las fibras nerviosas sensoriales . Este mecanismo es particularmente eficaz en pacientes con tos crónica refractaria o inexplicable, ya que aborda las vías neuronales subyacentes implicadas en la tos crónica .
Análisis Bioquímico
Biochemical Properties
Gefapixant is a selective antagonist of P2X3 receptors, with some activity against the P2X2/3 receptor subtype . P2X3 receptors are ATP-gated ion channels found on sensory C fibers of the vagus nerve in the airways . In vitro, this compound had nanomolar potency for the human P2X3 homotrimeric channel and P2X2/3 hetero-trimeric channel .
Cellular Effects
This compound exerts its therapeutic effects by suppressing the cough reflex initiated by sensory C fibers of the vagus nerve . It inhibits the binding of ATP to P2X3 receptors, thereby reducing excessive C fiber activation by extracellular ATP and dampening the subsequent cough reflex . In clinical studies, patients experienced a significant reduction in 24-hour cough frequency compared to placebo .
Molecular Mechanism
The molecular mechanism of this compound involves the selective antagonism of P2X3 receptors . The activation of these receptors is perceived as an urge to cough and initiates a cough reflex . This compound inhibits the binding of ATP to P2X3 receptors, thereby reducing excessive C fiber activation by extracellular ATP and dampening the subsequent cough reflex .
Temporal Effects in Laboratory Settings
This compound has shown significant reductions in 24-hour cough frequency compared to placebo at week 12 in COUGH-1 and at week 24 in COUGH-2 . These reductions were apparent by Week 4 and persisted throughout the remainder of the primary efficacy period .
Metabolic Pathways
This compound is relatively minimally metabolized . Following oral administration, only 14% of the administered dose was recovered as metabolites in the urine and feces . The primary biotransformation pathways observed in this compound ADME studies included hydroxylation, O-demethylation, dehydrogenation, oxidation, and direct glucuronidation .
Subcellular Localization
The subcellular localization of this compound is related to its target, the P2X3 receptors. These receptors are located on sensory C fibers of the vagus nerve in the airways . This compound, as a selective antagonist, binds to these receptors, thereby reducing the activation of these fibers and the subsequent cough reflex .
Métodos De Preparación
Gefapixant puede prepararse en diversas formas de estado sólido, incluidos polimorfos cristalinos, sales y co-cristales . La ruta sintética implica la preparación de 5-(2,4-diamino-pirimidin-5-iloxi)-4-isopropil-2-metoxi-bencenosulfonamida . El proceso incluye la reacción de materiales de partida adecuados bajo condiciones específicas para obtener el compuesto deseado. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, al tiempo que garantizan la rentabilidad y la escalabilidad .
Análisis De Reacciones Químicas
Gefapixant experimenta varios tipos de reacciones químicas, entre las que se incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
Gefapixant se compara con otros antagonistas del receptor P2X3, como eliapixant, BLU-5937 y sivopixant . Estos compuestos también se dirigen a los receptores P2X3, pero difieren en su selectividad y perfiles de efectos secundarios. Por ejemplo, eliapixant y BLU-5937 son más selectivos para los receptores P2X3 y tienen tasas más bajas de eventos adversos relacionados con el gusto en comparación con this compound . Esta selectividad los hace potencialmente más favorables para el uso clínico en pacientes sensibles a las alteraciones del gusto .
Compuestos similares
Eliapixant: Un antagonista selectivo del receptor P2X3 con una menor incidencia de eventos adversos relacionados con el gusto.
BLU-5937: Otro antagonista selectivo del receptor P2X3 con un perfil de seguridad favorable.
La singularidad de this compound radica en su perfil establecido de eficacia y seguridad en el tratamiento de la tos crónica, lo que lo convierte en una valiosa adición a las opciones terapéuticas disponibles para esta afección .
Propiedades
IUPAC Name |
5-(2,4-diaminopyrimidin-5-yl)oxy-2-methoxy-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4S/c1-7(2)8-4-10(22-3)12(24(17,20)21)5-9(8)23-11-6-18-14(16)19-13(11)15/h4-7H,1-3H3,(H2,17,20,21)(H4,15,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWURFKMDLAKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337212 | |
| Record name | Gefapixant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401337212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015787-98-0 | |
| Record name | Gefapixant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015787980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gefapixant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15097 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gefapixant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401337212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GEFAPIXANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6L7E3F1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Gefapixant interact with its target and what are the downstream effects?
A1: this compound acts as a selective antagonist of the P2X3 receptor, a subtype of purinergic receptors. [] These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP). [] By binding to P2X3, this compound blocks ATP-mediated signaling, thus reducing the activation of sensory nerve fibers, particularly C-fibers in the airways. [, ] This inhibition of P2X3 signaling ultimately leads to a reduction in cough reflex sensitivity. [, ]
Q2: Does this compound demonstrate selectivity for P2X3 over other P2X subtypes?
A2: While this compound exhibits selectivity for the P2X3 homotrimer, it can also modulate the activity of the P2X2/3 heterotrimer. [, ] This lack of complete selectivity is believed to contribute to taste disturbances observed as a side effect. [, ] Newer compounds, like Sivopixant, demonstrate higher selectivity for P2X3 over P2X2/3, potentially reducing the risk of taste-related side effects. []
Q3: What is the significance of ATP and P2X3 in chronic cough?
A3: Chronic cough is often associated with hypersensitivity of the cough reflex. [] ATP, released upon tissue injury or inflammation, acts as a key signaling molecule in the cough reflex pathway. [, ] P2X3 receptors, located on sensory nerve endings in the airways, are activated by ATP, leading to neuronal signaling and ultimately cough. [, ] Therefore, inhibiting P2X3 with this compound can effectively reduce cough hypersensitivity in patients with chronic cough. [, ]
Q4: What is the primary route of this compound elimination?
A4: this compound is primarily eliminated through renal excretion, with approximately 64% of the administered dose recovered unchanged in urine. [] Metabolism plays a minor role in this compound elimination. []
Q5: How does renal impairment affect this compound exposure?
A5: Renal impairment significantly impacts this compound exposure. [] Compared to individuals with normal renal function, those with mild, moderate, and severe renal impairment experience a 1.87-, 2.79-, and 3.76-fold increase in exposure, respectively. [] Dose adjustments are recommended for patients with severe renal impairment. []
Q6: Does this compound interact with the OATP1B1 drug transporter?
A7: A study using pitavastatin, a sensitive OATP1B1 substrate, revealed that this compound does not significantly affect pitavastatin exposure. [] This indicates that this compound has a low potential to inhibit the OATP1B1 transporter in a clinically relevant manner. []
Q7: How is this compound typically administered and what is the rationale for the dosing regimen?
A8: this compound is typically administered orally twice daily. [] The pharmacokinetic profile, characterized by an accumulation ratio of approximately 2 at steady state and a mean apparent terminal half-life ranging from 8.2 to 9.6 hours, supports this regimen. []
Q8: What is the evidence supporting the efficacy of this compound in treating chronic cough?
A9: Several clinical trials have investigated the efficacy of this compound in patients with refractory or unexplained chronic cough. Meta-analyses of these trials indicate that moderate to high doses of this compound effectively reduce both objective 24-hour cough frequency and awake cough frequency compared to placebo. [, ]
Q9: What dose of this compound is most effective in reducing cough frequency?
A10: Meta-analysis suggests a dose-dependent effect of this compound on cough frequency. [] Moderate doses (45–50 mg twice daily) show efficacy, but high doses (≥100 mg twice daily) demonstrate a more substantial reduction in both 24-hour and awake cough frequency. [] Notably, high doses also specifically improve nighttime cough frequency, which is not observed with moderate doses. []
Q10: What formulation challenges were encountered during the development of this compound?
A12: Initially, the free base formulation of this compound (F01) exhibited variable bioavailability and sensitivity to food and gastric pH. []
Q11: How were these formulation challenges addressed?
A13: To overcome the limitations of the free base formulation, a citric acid salt formulation (F04) was developed. [] This new formulation demonstrated enhanced drug solubilization, comparable bioavailability to the modified free base formulation (F02), and minimal impact from food or proton pump inhibitors (PPIs). []
Q12: What formulation of this compound is used in the commercial product?
A14: The commercial product utilizes a slightly modified version of the F04 formulation, designated as F04B. [] This formulation has been shown to be bioequivalent to F04A, ensuring consistent pharmacokinetic properties and clinical performance. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














